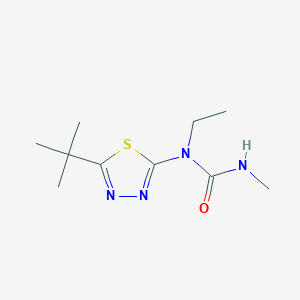

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-1-ethyl-3-methylurea

Vue d'ensemble

Description

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-1-ethyl-3-methylurea is a chemical compound with the molecular formula C9H16N4OS It belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-1-ethyl-3-methylurea typically involves the reaction of tert-butylthiadiazole with ethyl isocyanate and methylamine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process. The initial step involves the preparation of tert-butylthiadiazole, which is then reacted with ethyl isocyanate and methylamine. The reaction mixture is carefully controlled to ensure the formation of the desired product. The final product is purified through recrystallization or other suitable purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-1-ethyl-3-methylurea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Applications De Recherche Scientifique

Herbicide Development

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-1-ethyl-3-methylurea has been studied for its herbicidal properties. It functions by inhibiting specific enzymes that are crucial for plant growth, making it effective against various weed species. The compound has been noted for its ability to selectively target weeds while minimizing damage to crops, thus enhancing agricultural productivity .

Pesticide Formulations

The compound is also incorporated into pesticide formulations due to its efficacy in controlling pest populations. Its mode of action involves disrupting metabolic processes in pests, leading to increased mortality rates. Studies have shown that formulations containing this compound can significantly reduce pest populations without adversely affecting beneficial insects .

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Anticonvulsant Properties

There is emerging evidence that compounds related to this compound may possess anticonvulsant activity. Animal studies have shown that these compounds can reduce seizure activity in models of epilepsy, suggesting potential therapeutic applications in treating seizure disorders .

Case Studies

Mécanisme D'action

The mechanism by which 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-1-ethyl-3-methylurea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparaison Avec Des Composés Similaires

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea

The uniqueness of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-1-ethyl-3-methylurea lies in its specific substituents, which can influence its reactivity, stability, and biological activity.

Activité Biologique

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-1-ethyl-3-methylurea is a derivative of the 1,3,4-thiadiazole class, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including antimicrobial, anti-inflammatory, and anticancer activities. The following sections delve into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H16N4OS

- Molecular Weight : 228.31 g/mol

- CAS Number : 34014-18-1

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. Studies indicate that thiadiazole derivatives possess a broad spectrum of activity due to their ability to disrupt microbial cell functions.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Pathogen | Activity (EC50) |

|---|---|---|

| A | Phytophthora infestans | 3.43 µg/mL |

| B | Staphylococcus epidermidis | Inhibitory effect observed |

| C | Escherichia coli | Moderate activity |

Anti-inflammatory Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit anti-inflammatory effects. In vitro studies have evaluated erythrocyte membrane stabilization and proteinase enzyme inhibition.

Case Study: In Vivo Anti-inflammatory Effects

A study assessed the anti-inflammatory potential using carrageenan-induced paw edema in rats. The results demonstrated a significant reduction in edema with the following outcomes:

- Lower Dose (100 mg/kg) : 50.05% reduction in paw edema.

- Higher Dose (200 mg/kg) : 68.76% reduction in paw edema.

These findings suggest that the compound may be effective in managing inflammatory conditions .

Anticancer Activity

The cytotoxic properties of this compound have been investigated against various cancer cell lines. Notably, the compound exhibited promising results in inhibiting tumor growth.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| SK-MEL-2 | 4.27 |

| MCF-7 (Breast Cancer) | 0.28 |

| A549 (Lung Cancer) | 0.52 |

The structure–activity relationship (SAR) studies indicated that modifications on the thiadiazole ring significantly influence its anticancer efficacy .

The biological activity of thiadiazoles is largely attributed to their ability to interact with cellular targets. The thiadiazole ring acts as a pharmacophore, facilitating binding to various biomolecules:

- Antimicrobial Mechanism : Disruption of cell membrane integrity and inhibition of essential metabolic pathways.

- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and stabilization of cell membranes.

- Anticancer Mechanism : Induction of apoptosis in cancer cells through interaction with tubulin and disruption of microtubule dynamics.

Propriétés

IUPAC Name |

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-ethyl-3-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4OS/c1-6-14(8(15)11-5)9-13-12-7(16-9)10(2,3)4/h6H2,1-5H3,(H,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHBKICEQKVUJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NN=C(S1)C(C)(C)C)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.